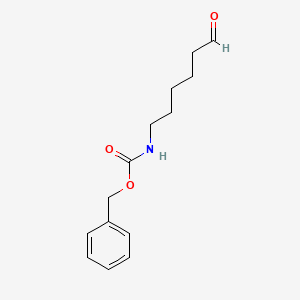

Benzyl 6-oxohexylcarbamate

Descripción general

Descripción

Benzyl 6-oxohexylcarbamate (B6OHC) is a synthetic compound that has been studied extensively in recent years. It is a derivative of the simple organic compound benzyl alcohol and has been used in a variety of scientific research applications. This compound has a wide range of biochemical and physiological effects and has been studied for its potential use in laboratory experiments. We will also discuss potential future directions for this compound.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

Benzyl 6-oxohexylcarbamate plays a crucial role in the enantioselective synthesis of specific intermediates. For example, it is used in the efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists. This process involves a key iodolactamization step to yield highly functionalized compounds (Campbell et al., 2009).

Drug Development

In drug development, this compound derivatives have been explored for their potential in addressing issues like oxidative metabolism, improving aqueous solubility, and reducing lipophilicity. They have been investigated in the context of tuberculosis drug development, showing varying degrees of potency against Mycobacterium tuberculosis (Blaser et al., 2012).

Environmental Impact Studies

Research on this compound also includes its transformation and environmental impact. Studies on the biodegradation of related compounds in wastewater treatment highlight the formation of various transformation products, shedding light on environmental behavior and potential impact (Kaiser et al., 2014).

Antibacterial Applications

Benzyl carbamates have been evaluated as antibacterial agents, particularly against Gram-positive bacteria. For instance, (3-benzyl-5-hydroxyphenyl)carbamates show potent inhibitory activity against sensitive and drug-resistant strains, demonstrating their potential as antibacterial compounds (Liang et al., 2020).

Catalytic Reactions

In catalytic reactions, this compound is used in gold(I)-catalyzed intramolecular hydroamination of allenes, highlighting its role in the synthesis of complex organic molecules (Zhang et al., 2007).

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzyl 6-oxohexylcarbamate is a chemical compound with potential applications in various fields of research and industry

Mode of Action

This compound contains an aldehyde group and a benzyl (Cbz) protecting group . The aldehyde can react with hydrazine or hydrazide to form a hydrolytic acyl hydrozone linkage . The benzyl protecting group can be removed via hydrogenolysis to form a free amine .

Biochemical Pathways

The compound’s ability to form a hydrolytic acyl hydrozone linkage suggests it may interact with biochemical pathways involving hydrazine or hydrazide .

Result of Action

Its ability to form a hydrolytic acyl hydrozone linkage and to release a free amine via hydrogenolysis suggests it may have potential applications in chemical synthesis .

Action Environment

This compound is a hydrophilic compound due to the presence of a PEG spacer, which increases its water solubility . This suggests that the compound’s action, efficacy, and stability may be influenced by the aqueous environment in which it is used .

Propiedades

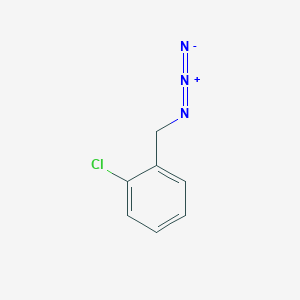

IUPAC Name |

benzyl N-(6-oxohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-11-7-2-1-6-10-15-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9,11H,1-2,6-7,10,12H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGMGPSEWHRDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)